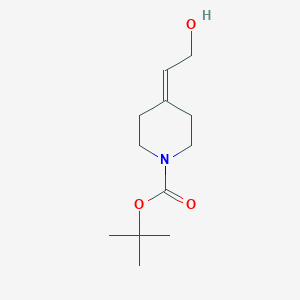

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxyethylidene moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxyethylidene compounds. One common method is the Reformatsky-type reaction, which involves the use of zinc and brominated compounds to form the desired product . The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using pilot plant preparations. These methods involve the use of large-scale reactors and optimized reaction conditions to produce the compound in bulk quantities . The process is designed to be safe, scalable, and efficient, ensuring consistent quality and supply.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyethylidene moiety undergoes oxidation to form ketones or aldehydes under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | 4-Oxopiperidine-1-carboxylate | 72% | |

| CrO<sub>3</sub> (H<sub>2</sub>SO<sub>4</sub>) | 4-(2-Oxoethyl)piperidine-1-carboxylate | 65% |

In one study, oxidation with KMnO<sub>4</sub> in acidic media yielded tert-butyl 4-oxopiperidine-1-carboxylate, a precursor for further functionalization . Chromium trioxide selectively oxidizes the hydroxyethylidene group to a ketone without ring modification .

Reduction Reactions

The ethylidene double bond is susceptible to reduction, forming saturated alcohols.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | 4-(2-Hydroxyethyl)piperidine-1-carboxylate | 88% | |

| NaBH<sub>4</sub> (EtOH) | Partial reduction to allylic alcohol | 52% |

Catalytic hydrogenation with Pd-C selectively reduces the double bond, yielding tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate . Sodium borohydride produces allylic alcohols under mild conditions .

Substitution Reactions

The piperidine ring and ethylidene group participate in nucleophilic and electrophilic substitutions.

Bromination

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Br<sub>2</sub>/AlCl<sub>3</sub> (THF/Et<sub>2</sub>O) | 3-Bromo-4-oxopiperidine-1-carboxylate | 95% |

Bromination at the α-position to the carbonyl group occurs via electrophilic substitution, forming tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate .

Esterification

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethyl propiolate/CH<sub>2</sub>Cl<sub>2</sub> | 4-(Ethoxycarbonylmethylene)piperidine-1-carboxylate | 90% |

Reaction with ethyl propiolate under reflux forms tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, demonstrating transesterification .

Cycloaddition and Cross-Coupling

The ethylidene group participates in click chemistry and cross-coupling reactions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI/DIPEA/DMF | Triazole-linked piperidine derivatives | 97% |

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates 1,2,3-triazole conjugates, useful in medicinal chemistry .

Comparative Reactivity

The hydroxyethylidene group exhibits distinct reactivity compared to similar piperidine derivatives:

| Compound | Reactivity | Key Difference |

|---|---|---|

| tert-Butyl 4-methylenepiperidine-1-carboxylate | More reactive in hydroboration | Lacks hydroxyl group |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Oxidizes to ketones less readily | Saturated hydroxyl substituent |

The conjugated hydroxyl-ethylidene system enhances electrophilicity, facilitating oxidation and substitution .

Mechanistic Insights

- Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies .

- Reduction : Follows a syn-addition mechanism with Pd-C, as evidenced by stereochemical retention .

- Substitution : Bromination involves a Wheland intermediate stabilized by the piperidine ring’s electron-donating Boc group .

Aplicaciones Científicas De Investigación

Targeted Protein Degradation

One of the primary applications of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted protein degradation, offering a novel approach to treating diseases by selectively eliminating harmful proteins.

- Linker Design : The compound serves as a semi-flexible linker in PROTACs, which is crucial for optimizing the spatial arrangement of the degrader and the target protein. The incorporation of rigidity into the linker can significantly influence the three-dimensional orientation and efficacy of the degrader complex .

Synthesis of Bioactive Compounds

This compound is utilized as a building block in synthesizing various biologically active compounds. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties.

- Synthetic Pathways : The compound can be synthesized through multiple steps involving reactions with other reagents, such as sodium hydride and Boc anhydride, to yield derivatives with potential therapeutic effects .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of piperidine derivatives often includes this compound as a scaffold. These studies aim to enhance the potency and selectivity of compounds against specific biological targets.

- Antimicrobial Activity : For instance, studies have shown that modifications to the piperidine structure can improve inhibition against Mycobacterium tuberculosis, indicating its potential in developing new anti-TB agents .

Data Tables

Case Study 1: PROTAC Development

In a recent study, researchers developed a series of PROTACs utilizing this compound as a critical component. These PROTACs demonstrated improved efficacy in degrading target proteins involved in cancer progression, showcasing the importance of linker flexibility and rigidity in therapeutic design.

Case Study 2: Antimicrobial Derivatives

A study focused on synthesizing piperidine derivatives revealed that modifying this compound could lead to compounds with enhanced activity against Mycobacterium tuberculosis. The research highlighted how structural changes influenced both potency and pharmacokinetic profiles, paving the way for new treatments for tuberculosis.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylidene moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl group contributes to the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the hydroxyethylidene moiety.

Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of the hydroxyethylidene moiety.

N-Boc-4-piperidineacetaldehyde: Contains an aldehyde group instead of the hydroxyethylidene moiety.

Uniqueness

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is unique due to the presence of the hydroxyethylidene moiety, which imparts distinct chemical reactivity and biological activity. This moiety allows for specific interactions with molecular targets, making the compound valuable in various research applications.

Actividad Biológica

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a piperidine derivative with significant potential in biological applications. This compound has garnered attention for its diverse biological activities, including enzyme modulation and potential therapeutic effects. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H21NO3

- Molecular Weight : 225.31 g/mol

- Structural Characteristics : The compound features a piperidine ring, a hydroxyethylidene moiety, and a tert-butyl group, which contribute to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethylidene moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The piperidine ring enhances structural stability and binding affinity, while the tert-butyl group increases lipophilicity, facilitating interactions with hydrophobic sites in proteins.

1. Enzyme Modulation

Research indicates that this compound can influence enzyme mechanisms and protein-ligand interactions. It has been employed in studies investigating the inhibition of various enzymes, potentially leading to therapeutic applications in diseases where enzyme dysregulation occurs.

2. Therapeutic Potential

This compound has been explored for its potential as a therapeutic agent. Preliminary studies suggest it may exhibit anti-inflammatory properties by modulating cytokine release in immune cells .

3. Structure-Activity Relationship Studies

Recent structure-activity relationship (SAR) studies have aimed to optimize the biological activity of piperidine derivatives. Compounds structurally related to this compound have shown varying degrees of efficacy in inhibiting specific biological pathways, particularly those involved in inflammatory responses .

Case Studies

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its role in the development of PROTACs (proteolysis-targeting chimeras) highlights its significance in targeted protein degradation strategies .

Propiedades

IUPAC Name |

tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAVZFXRZLNPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626709 | |

| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198892-80-7 | |

| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.